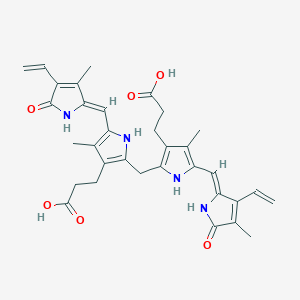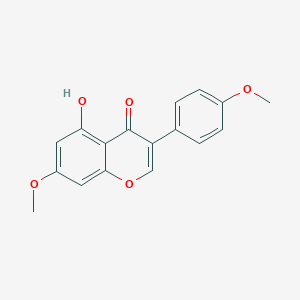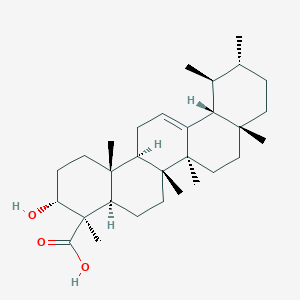
Calystegine B1
Übersicht
Beschreibung
Calystegine B1 is an exceedingly powerful naturally occurring alkaloid . It has garnered immense attention for its prowess in obstructing diverse enzymes . This compound has proven instrumental in studying an array of afflictions like cancer, neurodegenerative pathologies as well as viral invasions .
Synthesis Analysis
The key step in the synthesis of calystegine B2 and its C-2 epimer calystegine B3 was the construction of cycloheptanone 8 via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of 9, an aldehyde containing a Z-vinyl iodide . Vinyl iodide 9 was obtained by the Stork olefination of aldehyde 10, derived from carbohydrate starting materials .Molecular Structure Analysis
Calystegine B1 has a molecular formula of C7H13NO4 . It has a molecular weight of 175.184 . The InChI Key is BQFFLYRIKODYEN-CXNFULCWSA-N .Chemical Reactions Analysis
The key step in the syntheses of calystegine B2 and its C-2 epimer calystegine B3 was the construction of cycloheptanone 8 via an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction of 9, an aldehyde containing a Z-vinyl iodide .Physical And Chemical Properties Analysis
Calystegine B1 has a molecular weight of 175.184 . Its molecular formula is C7H13NO4 . The InChI Key is BQFFLYRIKODYEN-CXNFULCWSA-N .Wissenschaftliche Forschungsanwendungen
Calystegine B1: A Comprehensive Analysis of Scientific Research Applications
Biomedical Research: Calystegine B1 has shown promise in biomedical research, particularly in the context of metabolic activity and stress reduction. Studies suggest that Calystegine B1 can improve the metabolic activity of human adipose-derived stromal stem cells (ASCs) under hyperglycemic conditions. It does this by reducing oxidative/ER stress and inflammation, and by promoting the AKT/PI3K/mTOR pathway, which is crucial for cell survival and metabolism .
Glycosidase Inhibition: This compound has been identified as a potent competitive inhibitor of β-glucosidase activities in bovine, human, and rat models. Such inhibition is significant because it can influence carbohydrate metabolism, which is a critical process in various biological systems .
Anti-Inflammatory and Anti-Apoptotic Effects: Calystegine B1 also exhibits anti-inflammatory effects and helps alleviate endoplasmic reticulum (ER) stress, which is a critical inducer of obesity and insulin resistance observed in human obesity and non-alcoholic fatty liver disease. Additionally, it provides anti-oxidative protection that reduces apoptosis in cells under stress .
4. Potential in Obesity and Insulin Resistance Treatment Due to its effects on ER stress alleviation and anti-inflammatory properties, Calystegine B1 holds potential for treatment strategies targeting obesity and insulin resistance, conditions that are prevalent in metabolic syndromes .
Lysosomal Storage Toxicity: The biological activity of Calystegine B1 is also associated with its capacity to block carbohydrate metabolism, which can induce lysosomal storage toxicity. This property makes it a subject of interest in studying the toxicity of polyhydroxylated nortropane alkaloids found in various foods .
Food Science: In food science, the presence of Calystegine B1 in solanaceous foods like potatoes and aubergines has prompted research into its effects on glycosidase inhibition and potential implications for food processing and nutrition .
Wirkmechanismus
Target of Action
Calystegine B1 is a polyhydroxylated nortropane alkaloid . Its primary targets are glycosidases , enzymes that hydrolyze glycosidic bonds in complex sugars . By inhibiting these enzymes, Calystegine B1 can block carbohydrate metabolism .
Mode of Action
Calystegine B1 interacts with its targets, the glycosidases, by binding to their active sites and preventing them from catalyzing the breakdown of complex carbohydrates . This inhibition leads to a disruption in carbohydrate metabolism, which can have significant effects on cellular function .
Biochemical Pathways
The inhibition of glycosidases by Calystegine B1 affects several biochemical pathways. One of the most significant is the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival, growth, and metabolism . Calystegine B1 has been shown to promote this pathway, thereby enhancing the metabolic activity of cells under hyperglycemic conditions .
Pharmacokinetics
It’s known that the compound’s bioavailability and pharmacokinetic profile can be influenced by various factors, including its physicochemical properties, the route of administration, and the individual’s physiological condition .
Result of Action
The action of Calystegine B1 leads to several molecular and cellular effects. It has been shown to significantly diminish oxidative stress, mitochondrial dynamics failure, and endoplasmic reticulum (ER) stress, while improving the endogenous cellular antioxidant defenses . Furthermore, it efficiently prevents the hyperglycemia-mediated inflammatory response, as evidenced by the regulation of the pro- and anti-inflammatory response in cells .
Action Environment
The action, efficacy, and stability of Calystegine B1 can be influenced by various environmental factors. For instance, the compound’s action has been studied in an experimental model of hyperglycemia, a condition that can significantly affect its efficacy . Moreover, the compound’s stability can be affected by factors such as pH, temperature, and the presence of other compounds .
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Calystegine B1 . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Calystegines, including Calystegine B1, have been found to reduce hyperglycemia and hyperinsulinemia induced in HepG2 cells through the regulation of SIRT1/NF-kB/JNK pathway . They have also been found to improve the metabolic activity of Human Adipose Derived Stromal Stem Cells (ASCs) under Hyperglycaemic Condition through the Reduction of Oxidative/ER Stress, Inflammation, and the Promotion of the AKT/PI3K/mTOR Pathway .
Eigenschaften
IUPAC Name |
(1R,2S,3R,5S,6R)-8-azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-1-3-5(10)2-7(12,8-3)6(4)11/h3-6,8-12H,1-2H2/t3-,4+,5+,6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFFLYRIKODYEN-CXNFULCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(N2)(C(C1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C[C@](N2)([C@H]([C@@H]1O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20925887 | |
| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calystegine B1 | |
CAS RN |
127414-86-2 | |
| Record name | Calystegine B1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127414-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine B1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127414862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azabicyclo[3.2.1]octane-1,2,3,6-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20925887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




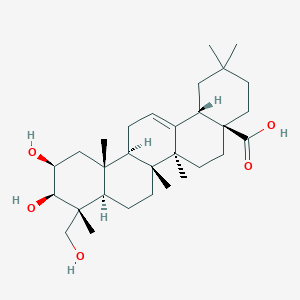
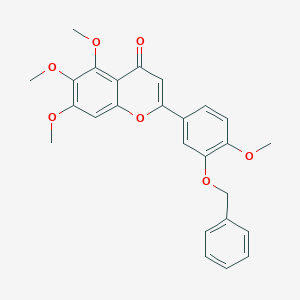

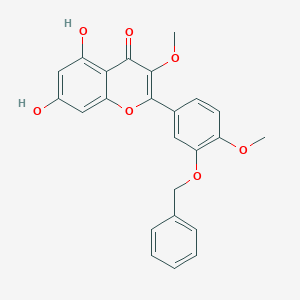



![(2E)-2-[(8S,10S,11S,13S,14S,16S)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B190667.png)
